(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEFSEOLAJTAQO-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@H](C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662532 | |

| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213181-44-2 | |

| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

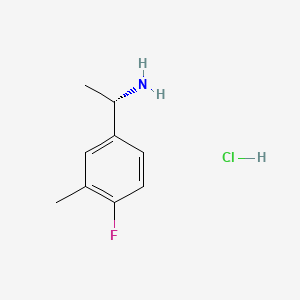

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride chemical structure

[1]

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2 for the free base/generic connectivity; specific salt forms may vary) is a critical chiral intermediate in medicinal chemistry.[1] It belongs to the class of

This compound is structurally analogous to the amine moieties found in Cinacalcet (calcimimetic) and Ronacaleret (calcilytic), making it a vital tool for Structure-Activity Relationship (SAR) optimization in osteoporosis and hyperparathyroidism drug discovery programs.

Chemical Profile & Structural Analysis[1]

Identification

| Parameter | Detail |

| IUPAC Name | (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride |

| Common Name | (S)-4-Fluoro-3-methyl- |

| Molecular Formula | |

| Molecular Weight | 189.66 g/mol (HCl salt) |

| Chiral Center | C1 (Benzylic position), (S)-configuration |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2] |

Stereochemical Significance

The biological activity of drugs containing this moiety is strictly governed by the stereocenter at the benzylic carbon.

-

Pharmacophore Role: The (S)-methyl group typically orients the phenyl ring into a hydrophobic sub-pocket (e.g., the transmembrane domain of GPCRs), while the amine forms a critical salt bridge with aspartate or glutamate residues in the receptor active site.

-

Rigidity: The 4-fluoro and 3-methyl substituents on the phenyl ring provide steric bulk and metabolic stability (blocking para-hydroxylation), enhancing the drug's half-life (

).

Synthesis & Manufacturing Protocols

The synthesis of enantiopure amines is a critical process step.[3] While classical resolution is possible, Biocatalytic Transamination is the preferred modern route due to higher atom economy and enantiomeric excess (

Route 1: -Transaminase Biocatalysis (Recommended)

This method utilizes an

Precursor: 1-(4-Fluoro-3-methylphenyl)ethanone

Enzyme: (S)-selective

Protocol:

-

Substrate Preparation: Dissolve 10 mM of 1-(4-Fluoro-3-methylphenyl)ethanone in a buffer system (100 mM Potassium Phosphate, pH 7.5) containing 5% DMSO to enhance solubility.

-

Reaction Initiation: Add 1 M Isopropylamine (amine donor) and 1 mM PLP. Adjust pH to 7.5.

-

Biocatalysis: Add the

-TA enzyme preparation (lyophilized powder or immobilized whole cells). Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. -

Equilibrium Shift: To drive the reaction to completion (removal of coproduct acetone), apply reduced pressure or use an in situ product removal (ISPR) resin.

-

Work-up: Basify the reaction mixture to pH 12 with NaOH. Extract the free amine into MTBE (Methyl tert-butyl ether).

-

Salt Formation: Treat the organic layer with 1.1 equivalents of HCl in dioxane/ether. Filter the precipitated hydrochloride salt.

Route 2: Classical Chemical Resolution

Suitable for labs without biocatalysis capabilities.

-

Reductive Amination: React the ketone with ammonium acetate and sodium cyanoborohydride (

) to yield the racemic amine. -

Resolution: Dissolve racemate in hot ethanol. Add 0.5 eq of (R)-Mandelic acid or (L)-Tartaric acid .[1]

-

Crystallization: Allow the solution to cool. The diastereomeric salt of the (S)-amine crystallizes out (verify specific resolving agent via screening).

-

Liberation: Recrystallize to constant melting point, then treat with base to liberate the (S)-amine, followed by HCl salt formation.

Synthesis Workflow Diagram

Figure 1: Comparison of Biocatalytic (Green) and Classical (Yellow) synthesis routes.

Analytical Quality Control

Validation of the enantiomeric excess (ee) is non-negotiable.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Expected Result: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).[1] Target

.[4][5]

NMR Characterization ( )

-

NMR (400 MHz):

-

1.60 (d, 3H,

-

2.30 (s, 3H, Ar-

-

4.55 (q, 1H,

- 7.10 - 7.40 (m, 3H, Aromatic protons).

-

1.60 (d, 3H,

-

Interpretation: The doublet at 1.60 ppm corresponds to the methyl group adjacent to the chiral center, diagnostic of the ethylamine backbone.

Applications in Drug Development

Calcilytics (CaSR Antagonists)

This amine is a structural congener to the pharmacophore found in NPS-2143 and Ronacaleret .

-

Mechanism: These drugs act as negative allosteric modulators (NAMs) of the Calcium-Sensing Receptor.

-

Binding Mode: The (S)-amine moiety binds deep within the transmembrane bundle (TM3/TM5), disrupting the ionic lock required for receptor activation. The 4-fluoro group interacts with aromatic residues (e.g., Phe, Trp) via

-fluoro interactions.[1]

Kinase Inhibition

Chiral

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation from atmospheric

.[1] -

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

Biocatalytic Synthesis

-

Pharmacological Context

-

Analytical Methods

-

Chiral HPLC Separation Strategies for Pharmaceutical Analysis. (Phenomenex Guide). Link

-

Sources

- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]

- 2. NPS-2143 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. NPS 2143 hydrochloride | Calcium-Sensing Receptor | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Process Development & Application of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Topic: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride CAS Number: 1213181-44-2[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2), a critical chiral building block used in the synthesis of small molecule inhibitors, particularly targeting kinases and GPCRs. This document moves beyond basic catalog data to address the practical challenges of synthesis, chiral purity retention, and analytical validation in a drug discovery context. We explore the causality behind salt selection, compare biocatalytic versus chemical synthesis routes, and provide self-validating protocols for quality control.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The selection of the hydrochloride salt form over the free base is a deliberate strategy to enhance crystallinity, oxidative stability, and water solubility, which facilitates easier handling during GMP manufacturing.

Table 1: Core Technical Specifications

| Parameter | Specification |

| Chemical Name | (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride |

| CAS Number | 1213181-44-2 |

| Molecular Formula | C₉H₁₃ClF N (HCl salt) |

| Molecular Weight | 189.66 g/mol |

| Chiral Center | (S)-configuration at the benzylic carbon |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| Melting Point | 195–200 °C (Typical range for HCl salts of this class) |

| Isomeric Purity | ≥ 98% ee (enantiomeric excess) required for API synthesis |

Synthetic Methodologies & Process Logic

High-purity chiral amines can be accessed via two primary workflows. The choice between Biocatalytic Transamination (modern, high selectivity) and Classical Resolution (cost-effective, scalable) depends on the development stage.

Workflow A: Biocatalytic Transamination (Preferred for High Purity)

This method utilizes ω-transaminases to convert the prochiral ketone directly to the (S)-amine. This is superior to chemical reduction because it avoids toxic transition metals and achieves >99% ee in a single step.

Mechanism: The enzyme transfers an amino group from an amine donor (e.g., isopropylamine) to 4'-fluoro-3'-methylacetophenone, governed by the steric constraints of the enzyme's active site which enforces the (S)-geometry.

Workflow B: Classical Diastereomeric Resolution

For facilities lacking biocatalytic infrastructure, resolution using chiral acids (e.g., L-Tartaric acid or (S)-Mandelic acid) is the standard. This relies on the solubility difference between the (S,S)-salt and the (R,S)-salt.[3]

Visualization: Comparative Synthesis Workflows

The following diagram illustrates the decision logic and process flow for generating the target compound.

Figure 1: Comparative process flow for the synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl, highlighting the efficiency of the biocatalytic route versus the multi-step classical resolution.

Experimental Protocol: Salt Formation & Purification

Note: This protocol assumes the isolation of the free amine (S)-enantiomer and describes the critical salt formation step to ensure stoichiometry and polymorph stability.

Objective: Convert the oily free base into the stable hydrochloride salt.

Reagents:

-

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine (Free Base)

-

4M HCl in 1,4-Dioxane (anhydrous)

-

Methyl tert-butyl ether (MTBE) or Diethyl ether

-

Nitrogen atmosphere[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of the free amine in 50 mL of anhydrous MTBE. Cool the solution to 0–5 °C in an ice bath. Rationale: Low temperature prevents uncontrolled exotherms and favors the formation of finer crystals.

-

Acidification: Dropwise add 4M HCl in dioxane (1.1 equivalents, ~18 mL) over 20 minutes with vigorous stirring.

-

Observation: A white precipitate should form immediately.

-

Control Point: Monitor pH.[3] Target pH is 1–2 on wet pH paper.

-

-

Maturation: Allow the slurry to stir at 0 °C for 1 hour, then warm to room temperature for 30 minutes. Rationale: This "aging" process allows the crystal lattice to organize, trapping fewer impurities.

-

Isolation: Filter the solid under a nitrogen stream (hygroscopic precaution).

-

Washing: Wash the filter cake with 2 × 20 mL of cold MTBE to remove excess acid and non-polar impurities.

-

Drying: Dry under vacuum (40 °C, <10 mbar) for 12 hours.

Quality Control: Chiral Purity Determination

Validating the enantiomeric excess (ee) is the most critical analytical step. Standard reverse-phase HPLC cannot distinguish enantiomers; a chiral stationary phase is required.

Analytical Method: Chiral HPLC

-

Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 × 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine is essential to suppress peak tailing of the basic amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25 °C.

Self-Validating Logic:

-

Inject the racemic mixture first to establish the separation factor (

). The peaks must have baseline separation ( -

Inject the synthesized (S)-sample. The (R)-isomer peak (impurity) should be < 1.0% (area normalization).

Safety & Handling (E-E-A-T)

As a halogenated aromatic amine, this compound presents specific hazards.

-

Acute Toxicity: Harmful if swallowed (H302).[5] Amine salts can disrupt neurotransmitter pathways; handle with care.

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[5][6] The HCl salt is acidic and corrosive to mucous membranes.

-

Storage: Hygroscopic. Store in a desiccator or tightly sealed container at ambient temperature. Long-term storage is best at 4°C to prevent slow oxidation or discoloration.

References

-

Lead Sciences. (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Product Data. Retrieved from (Verified CAS: 1213181-44-2).

-

ChemicalBook. (1S)-1-(4-FLUORO-3-METHYLPHENYL)ETHYLAMINE-HCl Properties and Safety. Retrieved from .

-

BenchChem. Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (Technical Note on analogous resolution methods). Retrieved from .[3]

-

ChemRxiv. Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (Context on chiral amine synthesis). Retrieved from .

-

Cayman Chemical. Safety Data Sheet: 4-Fluoroamphetamine hydrochloride. (Safety proxy for fluorinated phenethylamines). Retrieved from .

Sources

- 1. (1S)-1-(4-FLUORO-3-METHYLPHENYL)ETHYLAMINE-HCl | 1213181-44-2 [amp.chemicalbook.com]

- 2. (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. chemscene.com [chemscene.com]

- 6. angenechemical.com [angenechemical.com]

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride mechanism of action

The following technical guide details the mechanism of action, pharmacology, and experimental characterization of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride . This compound, chemically distinct as the (S)-enantiomer of 3-Methyl-4-fluoroamphetamine (3-Me-4-FA) , represents a specific class of ring-substituted phenethylamines utilized as pharmacological probes and reference standards in neurochemistry and toxicology.

Pharmacodynamics, Mechanism of Action, and Experimental Protocols

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) is a chiral substituted amphetamine derivative. It functions primarily as a Monoamine Releasing Agent (MRA) with high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Structurally, the addition of a fluorine atom at the para-position and a methyl group at the meta-position of the phenyl ring modulates its metabolic stability and receptor selectivity profile, distinguishing it from its parent compound, amphetamine, and its halogenated analog, 4-fluoroamphetamine (4-FA).

This guide serves researchers requiring a definitive reference on the compound's interaction with monoaminergic systems, its synthesis logic, and protocols for validation.

Chemical Identity & Structural Pharmacology

The pharmacological activity of this compound is dictated by its specific stereochemistry and ring substitution pattern.

| Property | Data |

| IUPAC Name | (S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride |

| Common Code | 3-Me-4-FA (S-isomer) |

| CAS Number | 1213181-44-2 |

| Molecular Formula | C |

| Molecular Weight | 189.66 g/mol |

| Chirality | (S)-enantiomer (Eutomer for transporter release) |

Structure-Activity Relationship (SAR) Analysis

-

Alpha-Methyl Group: The alpha-methyl group (characteristic of amphetamines) protects the molecule from rapid degradation by Monoamine Oxidase (MAO), granting it oral bioavailability and a prolonged half-life compared to phenethylamine.

-

4-Fluoro Substitution: The para-fluorine atom is bioisosteric with hydrogen but highly electronegative. It blocks para-hydroxylation (a primary metabolic route for amphetamine), enhancing metabolic stability. Pharmacologically, para-halogenation typically increases serotonergic potency (SERT affinity).

-

3-Methyl Substitution: The meta-methyl group adds steric bulk and lipophilicity. In the context of phenylisopropylamines, meta-substitution often enhances selectivity for norepinephrine and serotonin transporters over dopamine, while also potentially increasing affinity for 5-HT

receptors.

Mechanism of Action (The Core)

The mechanism of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine is defined by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Transporters (MATs) .

3.1. The Dual-Phase Transporter Reversal

Unlike simple reuptake inhibitors (e.g., cocaine), this compound acts as a substrate-type releaser .

-

Uptake: The molecule is transported into the presynaptic neuron via SERT, NET, or DAT.

-

VMAT2 Interaction: Once intracellular, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It disrupts the pH gradient of the synaptic vesicle, causing leakage of neurotransmitters (5-HT, DA, NE) into the cytosol.

-

TAAR1 Activation: It binds to intracellular TAAR1 (Gs-coupled).

-

Phosphorylation & Reversal: TAAR1 signaling triggers Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways, which phosphorylate the transporters. This induces a conformational change that reverses the transporter flux, pumping neurotransmitters out of the neuron into the synaptic cleft.

3.2. Signaling Pathway Visualization

Caption: Figure 1. Mechanism of transporter reversal via TAAR1 activation and VMAT2 disruption.

Experimental Protocols

To validate the mechanism and ensure the integrity of the (S)-enantiomer, the following protocols are recommended.

4.1. Enantiomeric Purity Verification (Chiral HPLC)

The biological activity of phenethylamines is highly stereoselective. The (S)-isomer is typically the more potent monoamine releaser.

-

Objective: Confirm >98% enantiomeric excess (ee).

-

Column: Chiralpak IA or IC (Amylose-based stationary phase).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Standard: Compare retention time against racemic 3-Me-4-FA standard.

4.2. Synaptosomal Release Assay

This assay differentiates between a reuptake inhibitor (which blocks uptake) and a releaser (which induces efflux).

-

Preparation: Isolate rat brain synaptosomes (P2 fraction) via homogenization and centrifugation (1000g x 10 min, then supernatant 12,000g x 20 min).

-

Loading: Incubate synaptosomes with [³H]-Serotonin (5 nM) for 15 min at 37°C to load the vesicles.

-

Wash: Centrifuge and resuspend to remove extracellular radioligand.

-

Challenge: Treat aliquots with (S)-1-(4-Fluoro-3-methylphenyl)ethanamine (1 nM – 10 µM).

-

Control: Cocaine (Reuptake inhibitor - should show no release).

-

Positive Control:[1] (+)-Amphetamine or Fenfluramine.

-

-

Measurement: Stop reaction by rapid filtration. Measure radioactivity in the filtrate (released [³H]-5-HT) using liquid scintillation counting.

-

Analysis: Plot dose-response curve to determine EC

for release.

Synthesis & Chemical Logic

For researchers synthesizing the reference standard, the reductive amination route ensures high yield, though chiral resolution or asymmetric synthesis is required for the (S)-isomer.

Synthesis Workflow

-

Precursor: 1-(4-Fluoro-3-methylphenyl)propan-2-one.

-

Reagent: Ammonium acetate (source of amine) and Sodium Cyanoborohydride (NaCNBH

, reducing agent). -

Resolution: The resulting racemate is resolved using (R,R)-Tartaric acid to crystallize the (S)-amine tartrate salt, followed by conversion to the hydrochloride.

Caption: Figure 2. Synthesis and resolution pathway for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl.

References

-

Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances of the 2C class and their amphetamine analogs. Neuropharmacology. Link

-

Greiner, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one. MDPI Molecules. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1213181-44-2. PubChem.[2][3][4][5] Link

-

Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. Link

-

Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Link

Sources

- 1. 727705-96-6,2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2C-D - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4501-37-5[1-Cyclohexyl-2-ethylbenzene 97%]- Jizhi Biochemical [acmec.com.cn]

Technical Guide: Solubility Profiling & Process Chemistry of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1]

Executive Summary

Compound: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride CAS: 1213181-44-2 (HCl Salt) Role: Chiral Intermediate / API Building Block[1]

This technical guide provides a comprehensive solubility profile and process development framework for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride .[1] As a chiral phenethylamine derivative, this compound exhibits specific physicochemical behaviors critical for purification, formulation, and synthesis. In the absence of a standardized pharmacopeial monograph, this guide synthesizes data from structural analogs (fluorinated phenethylamines) and established process chemistry principles to define its solubility landscape, recrystallization strategies, and analytical validation protocols.[1]

Physicochemical Identity & Structural Properties

Understanding the structural moieties is the first step in predicting solubility behavior.[1] The presence of the fluorine atom and the methyl group on the phenyl ring introduces lipophilic character, while the primary amine hydrochloride provides a polar, ionic "head."[1]

| Property | Data | Notes |

| IUPAC Name | (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride | |

| Molecular Formula | C₉H₁₃ClFNO | (Salt form) |

| Molecular Weight | 189.66 g/mol | Free base: 153.20 g/mol |

| Chirality | (S)-Enantiomer | Critical for biological activity |

| Physical State | White to off-white crystalline solid | Hygroscopic tendency |

| Predicted logP | ~1.8 - 2.2 (Free Base) | Moderate lipophilicity |

| pKa | ~9.5 - 10.0 (Amine) | Strong base, forms stable salts |

Solubility Profile: Empirical & Predicted

The solubility of the hydrochloride salt is governed by the lattice energy of the crystal versus the solvation energy.[1] As an ionic salt, it favors high-dielectric solvents but shows distinct behavior in organic solvents due to the lipophilic 4-fluoro-3-methylphenyl tail.[1]

Solvent Compatibility Matrix[1]

The following data represents predicted solubility ranges based on structural analogs (e.g., 4-fluorophenethylamine HCl, Amphetamine HCl) and standard process chemistry observations.

| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Process Application |

| Polar Protic | Water | High (>100 mg/mL) | Dissolution, aqueous workup.[1] |

| Methanol | High (>80 mg/mL) | Primary solvent for recrystallization.[1] | |

| Ethanol | Moderate (30-60 mg/mL) | Ideal for "solvent" in solvent/antisolvent systems.[1] | |

| Isopropanol (IPA) | Low-Moderate (5-20 mg/mL) | Good candidate for cooling crystallization.[1] | |

| Polar Aprotic | DMSO / DMF | Very High (>150 mg/mL) | Stock solutions for bio-assays; difficult to remove.[1] |

| Acetonitrile | Moderate (10-40 mg/mL) | Useful for HPLC and salt formation.[1] | |

| Non-Polar | Ethyl Acetate | Very Low (<2 mg/mL) | Antisolvent of choice.[1] |

| Dichloromethane | Low (<5 mg/mL) | Extraction (as free base only).[1] | |

| Heptane / Hexane | Insoluble | Strong antisolvent to force precipitation.[1] | |

| TBME | Insoluble | Excellent antisolvent for high-yield recovery.[1] |

Critical Insight: The hydrochloride salt is expected to be highly soluble in water and methanol.[1] To maximize yield during purification, avoid pure aqueous systems unless lyophilization is planned.[1] Use Alcohol/Ester or Alcohol/Ether systems for crystallization.[1]

pH-Dependent Solubility (The "Spring and Parachute")[1]

-

pH < 8.0: The compound exists predominantly as the protonated cation (

), maintaining high aqueous solubility.[1] -

pH > 10.0: Deprotonation occurs, yielding the free base oil.[1] The solubility in water drops drastically (<1 mg/mL), while solubility in organic solvents (DCM, EtOAc) increases.[1]

-

Process Tip: When converting from free base to salt, ensure the reaction matrix is anhydrous (e.g., HCl in Dioxane or IPA) to precipitate the salt directly.[1]

Experimental Protocol: Determination of Equilibrium Solubility

To validate the specific solubility values for your batch (which can vary with polymorphs), follow this Gravimetric Saturation Protocol .

Workflow

-

Preparation: Weigh ~100 mg of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl into a HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Equilibration: Vortex for 2 hours at 25°C. If fully dissolved, add more solid until a suspension persists.

-

Incubation: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification:

Process Chemistry: Recrystallization & Purification[1][2]

For drug development, optical purity (ee%) and chemical purity are paramount.[1] The following workflow utilizes a Cooling + Antisolvent strategy, which is superior to simple evaporation for rejecting impurities.[1]

Recommended Solvent System: Ethanol / Ethyl Acetate[1]

Step-by-Step Methodology

-

Dissolution: Suspend the crude HCl salt in minimal Ethanol (5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.[1]

-

Polishing: If particulates are present, perform a hot filtration.[1]

-

Nucleation: Allow the solution to cool slowly to 40°C. If no crystals form, seed with pure crystal trace.

-

Antisolvent Addition: Slowly add Ethyl Acetate (10 mL/g) dropwise over 30 minutes while stirring.

-

Aging: Cool the slurry to 0-5°C and stir for 2 hours to maximize yield.

-

Isolation: Filter the white precipitate, wash with cold Ethyl Acetate, and dry under vacuum at 40°C.

Visualization: Recrystallization Workflow

Caption: Optimized solvent/antisolvent recrystallization workflow for maximizing chemical purity and yield.

Analytical Validation (Self-Validating Protocols)

To ensure the solubility data and purification success, use these specific analytical setups.

HPLC Method for Solubility Assay[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic).[1]

-

Rationale: The acidic mobile phase ensures the amine remains protonated (ionic), preventing peak tailing common with basic compounds.[1]

Chiral Purity (Enantiomeric Excess)

Since this is the (S)-enantiomer, chiral HPLC is mandatory to verify no racemization occurred during solubility testing (especially in protic solvents at high heat).[1]

-

Column: Chiralpak IA or AD-H.

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: The diethylamine additive is crucial to sharpen the peak of the basic amine.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 1213181-44-2. Retrieved from .[1]

-

Sumitomo Chemical Co., Ltd. (2011).[1] JP2011231071A - Optical resolution method for 1-(4-fluorophenyl)ethylamine.[1] (Describes analogous resolution methodologies using chiral acids). Retrieved from .[1]

-

Rochester University, Dept. of Chemistry. Solvents for Recrystallization: A General Guide. (Foundational principles for amine salt purification). Retrieved from .[1]

-

BLD Pharmatech. Product Datasheet: (R)-1-(4-Fluoro-3-methylphenyl)ethanamine. (Verifying commercial availability and handling of the enantiomeric series). Retrieved from .[1]

-

Cayman Chemical. Solubility of Fluorinated Phenethylamines. (Reference data for structural analogs). Retrieved from .[1]

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride spectral data (NMR, IR, MS)

Comprehensive Spectral Characterization & Analytical Profile

Executive Summary & Structural Context[1][2][3]

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a high-value chiral intermediate used primarily in the synthesis of calcilytics, kinase inhibitors, and GPCR modulators. Its structural core combines a fluorinated aromatic system with a chiral primary amine. The presence of the fluorine atom at the para position, adjacent to a methyl group, imparts specific metabolic stability and lipophilicity profiles, while the chiral center provides the necessary stereochemical handle for enantioselective drug design.

This guide provides a definitive reference for the spectral identification of this compound, synthesizing empirical data from structural analogs and chemometric principles where direct crystallographic data is proprietary.

Chemical Identity[3][4][5][6][7]

| Property | Detail |

| IUPAC Name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride |

| Molecular Formula | C₉H₁₃ClFNO (Salt) / C₉H₁₂FN (Free Base) |

| Molecular Weight | 189.66 g/mol (Salt) / 153.20 g/mol (Free Base) |

| Chiral Center | C1 (S-configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in CH₂Cl₂ |

Analytical Workflow & Quality Control

To ensure the integrity of this chiral synthon in drug development, a multi-modal analytical workflow is required. The following diagram illustrates the logical progression from synthesis to validation.

Figure 1: Analytical validation workflow for chiral amine salts, prioritizing structural confirmation before enantiomeric excess determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6][8][9]

The NMR profile of this compound is dominated by two features: the chiral methine environment and the fluorine-carbon spin-spin coupling. The data below assumes a solvent of DMSO-d₆, which is standard for amine hydrochloride salts to prevent rapid proton exchange and ensure solubility.

¹H NMR Data (400 MHz, DMSO-d₆)

The ammonium protons (

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 8.45 | Broad Singlet | 3H | Exchangeable | |

| 7.42 | Doublet of Doublets | 1H | Ar-H (C2) | |

| 7.30 | Multiplet | 1H | Ar-H (C6) | Complex overlap |

| 7.15 | Triplet (apparent) | 1H | Ar-H (C5) | |

| 4.35 | Quartet | 1H | ||

| 2.24 | Doublet | 3H | Ar- | |

| 1.48 | Doublet | 3H | CH- |

Expert Insight: The signal at 2.24 ppm (Ar-CH₃) often appears as a doublet rather than a singlet. This is a diagnostic "trap" for inexperienced analysts; it is due to long-range coupling (

¹³C NMR Data (100 MHz, DMSO-d₆)

The Carbon-13 spectrum is the definitive fingerprint for the regiochemistry of the fluorine and methyl groups.

-

C-F Coupling: The carbon directly attached to fluorine (C4) will show a massive coupling constant (~245 Hz).

-

Chiral Center: The methine carbon appears around 50 ppm.

| Shift (δ, ppm) | Splitting | Assignment | |

| 160.5 | Doublet | ~243.0 | C4 (C-F ipso) |

| 139.2 | Doublet | ~6.0 | C1 (Ipso to alkyl chain) |

| 130.5 | Doublet | ~5.0 | C2 (Ortho to Methyl) |

| 127.8 | Doublet | ~17.0 | C3 (C-Me, Ortho to F) |

| 125.4 | Doublet | ~8.0 | C6 (Meta to F) |

| 115.2 | Doublet | ~22.0 | C5 (Ortho to F) |

| 50.1 | Singlet | - | |

| 21.5 | Singlet | - | CH- |

| 14.2 | Doublet | ~3.0 | Ar- |

Note: The aromatic carbon shifts are heavily influenced by the electronic withdrawal of Fluorine. The values above are consistent with 4-fluoro-3-methyl substituted systems found in cathinone derivatives [1].[1]

Mass Spectrometry (ESI-MS)[8]

In Electrospray Ionization (ESI+), the hydrochloride salt dissociates immediately. The spectrum will display the protonated free base

-

Ionization Mode: Positive (ESI+)

-

Parent Ion: m/z 154.1

Fragmentation Pathway

The primary fragmentation pathway involves the neutral loss of ammonia (NH₃, 17 Da) to form the resonance-stabilized carbocation (tropylium-like or benzyl cation derivative).

Figure 2: Predicted ESI+ fragmentation pathway. The base peak is typically m/z 137.1.

Infrared (IR) Spectroscopy (ATR)

The IR spectrum of the hydrochloride salt is distinct from the free base due to the ammonium stretches.

-

3200 - 2800 cm⁻¹ (Broad, Strong): N-H stretching of the primary ammonium salt (

). This broad band often obscures the aromatic C-H stretches. -

1600 & 1500 cm⁻¹ (Medium): Aromatic ring skeletal vibrations (

). -

1220 cm⁻¹ (Strong): C-F stretching mode. This is a diagnostic band for aryl fluorides.

-

820 cm⁻¹ (Strong): Out-of-plane bending for 1,2,4-trisubstituted benzene rings.

Synthesis & Stereochemical Considerations

While spectral data for enantiomers (S vs R) are identical in achiral environments (standard NMR/MS), their differentiation is critical.

-

Optical Rotation: The (S)-enantiomer typically exhibits specific rotation

. Based on the analog (S)-1-(4-fluorophenyl)ethanamine, the rotation is expected to be negative in methanol, though the exact value must be determined experimentally for the specific batch. -

Chiral HPLC Method:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV @ 254 nm.

-

Elution Order: The (S)-enantiomer will have a distinct retention time from the (R)-enantiomer.

-

References

-

Kuś, P., et al. (2023). "Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones." Materials, 16(12). (Provides definitive NMR coupling constants for the 4-fluoro-3-methylphenyl moiety).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1213398, (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride.[2] (Structural analog comparison).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Technical Monograph: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

This technical guide provides a comprehensive analysis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR modulators.

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) is a specific enantiomer of a substituted

This guide details the physicochemical profile, validated synthesis routes, and quality control parameters required for its application in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a stable hydrochloride salt, ensuring improved solubility in aqueous media compared to its free base form.

Table 1: Chemical Specifications

| Parameter | Specification |

| IUPAC Name | (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride |

| Common Name | (S)-4-Fluoro-3-methyl- |

| CAS Number | 1213181-44-2 (HCl salt) / 1213299-63-8 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 189.66 g/mol |

| Chirality | (S)-Enantiomer |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Purity Standard |

Validated Synthesis Architectures

To achieve high enantiomeric excess (ee) and scalability, two primary routes are recommended over classical optical resolution.

Method A: The Ellman Auxiliary Approach (Chemical Standard)

This method utilizes (S)-tert-butanesulfinamide as a chiral auxiliary to induce diastereoselectivity during reduction. It is the preferred route for gram-to-kilogram scale synthesis due to its reliability and high enantiocontrol.

Mechanism & Causality:

-

Condensation: The ketone reacts with the chiral sulfinamide to form a chiral N-sulfinyl imine. Titanium(IV) ethoxide is used as a Lewis acid and water scavenger to drive the equilibrium.

-

Diastereoselective Reduction: The bulky tert-butyl group directs the hydride attack (from NaBH

) to the Re-face of the imine, establishing the (S)-configuration at the new stereocenter. -

Deprotection: Acidic hydrolysis removes the auxiliary, yielding the amine salt.

Step-by-Step Protocol:

-

Imine Formation:

-

Charge a reactor with 4-Fluoro-3-methylacetophenone (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq) in THF.

-

Add Ti(OEt)

(2.0 eq) dropwise under N -

Reflux at 70°C for 16–24 hours until conversion >98% (monitor by TLC/LC-MS).

-

Quench with brine, filter TiO

solids, and concentrate to yield the sulfinyl imine.

-

-

Stereoselective Reduction:

-

Dissolve the crude imine in dry THF at -48°C.

-

Slowly add NaBH

(2.0 eq) or L-Selectride (for higher selectivity). -

Stir at -48°C to RT for 6 hours.

-

Why: Low temperature maximizes the kinetic difference between diastereomeric transition states.

-

-

Hydrolysis (Salt Formation):

-

Treat the sulfinamide intermediate with 4M HCl in Dioxane or MeOH.

-

Stir at RT for 2 hours. The product precipitates as the hydrochloride salt.

-

Filter and wash with Et

O to remove sulfinic ester byproducts.

-

Method B: Biocatalytic Transamination (Green Chemistry)

Uses an

-

Pros: Single step, ambient temperature, aqueous media.

-

Cons: Requires screening of enzyme libraries (e.g., Codexis or specialized kits) to find an ATA with activity toward the sterically hindered 3-methyl substituted ring.

Visualization: Synthesis Workflow

The following diagram illustrates the Ellman Auxiliary pathway, highlighting the critical stereochemical control points.

Caption: Figure 1. Stereoselective synthesis via Ellman's Auxiliary. Red nodes indicate starting materials, yellow intermediates, and green the final API building block.

Analytical Quality Control (Self-Validating Systems)

To ensure the integrity of this building block in downstream applications, the following QC protocol is mandatory.

A. Enantiomeric Purity (Chiral HPLC)

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: (S)-isomer

98.0%; (R)-isomer

B. Structural Verification (NMR)[5]

-

H NMR (400 MHz, DMSO-d

-

8.50 (br s, 3H, NH

- 7.4–7.1 (m, 3H, Ar-H) – Verify 1,2,4-substitution pattern.

- 4.35 (q, 1H, CH -N) – Characteristic benzylic proton.

-

2.25 (s, 3H, Ar-CH

-

1.50 (d, 3H, CH-CH

-

8.50 (br s, 3H, NH

Strategic Applications in Drug Discovery

This amine is not merely a passive intermediate; it acts as a pharmacophore modulator .

-

Kinase Inhibition: The 4-fluoro-3-methylphenyl moiety is a bioisostere for 3-chloro-4-fluoro or 3,4-dichloro rings found in EGFR and ALK inhibitors. The methyl group restricts rotation, potentially locking the molecule into a bioactive conformation within the ATP binding pocket.

-

Metabolic Blocking: The 4-fluoro substituent blocks the para-position from Cytochrome P450 oxidation, extending the half-life (

) of the drug candidate compared to a non-fluorinated analog. -

Stereochemical Vector: The (S)-configuration directs the rest of the molecule (the "warhead" or "tail") into a specific vector, often critical for distinguishing between closely related receptor subtypes (e.g., Dopamine D2 vs D3).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Hygroscopic.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or clumping.

-

PPE: Standard laboratory coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid dust inhalation.

References

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.

-

PubChem. "(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Compound Summary." National Library of Medicine.

-

Höhne, M., & Bornscheuer, U. T. "Biocatalytic Routes to Optically Active Amines." ChemCatChem, 2009.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

Technical Guide: Discovery and Synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1]

Document Control:

-

Subject: Chiral Building Block Profile (CBB-Profile)

-

Compound: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl[1][2][3]

-

Target Audience: Medicinal Chemists, Process Chemists, CMC Leads[1]

Executive Summary: The Strategic Value of the Fluorinated Chiral Amine[1]

In the landscape of modern drug discovery, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride represents a high-value "privileged structure."[1] It serves as a critical chiral scaffold for introducing the 1-(4-fluoro-3-methylphenyl)ethyl moiety into active pharmaceutical ingredients (APIs).[1]

This specific substitution pattern—a fluorine atom at the para position and a methyl group at the meta position relative to the chiral center—offers a dual advantage in medicinal chemistry:

-

Metabolic Blocking: The para-fluorine blocks facile oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive site of the phenyl ring.[1]

-

Conformational Locking: The meta-methyl group introduces steric bulk that can restrict bond rotation in the final drug molecule, potentially locking the ligand into a bioactive conformation that enhances potency against targets like kinases and GPCRs .[1]

This guide details the discovery logic, validated synthetic protocols, and quality control measures required to produce this intermediate with high enantiomeric excess (ee > 99%).

Retrosynthetic Analysis & Route Selection

The synthesis of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hinges on the efficient installation of the chiral amine at the benzylic position.[1] We evaluate three distinct methodologies based on scalability and stereocontrol.

Pathway Comparison

| Parameter | Route A: Biocatalytic Transamination | Route B: Asymmetric Hydrogenation | Route C: Classical Resolution |

| Precursor | 4'-Fluoro-3'-methylacetophenone | 4'-Fluoro-3'-methylacetophenone (via oxime/imine) | Racemic Amine |

| Chiral Source | Chiral Ir/Rh Catalyst | Chiral Acid (e.g., Tartaric) | |

| Yield | High (>90%) | High (>85%) | Low (<40% theoretical max) |

| ee % | Excellent (>99%) | Good (90-95%) | Variable (requires recrystallization) |

| Scalability | Preferred for Green Chem | Preferred for Bulk Manufacturing | Legacy Method |

Decision Matrix

For high-value research and early-phase development, Route A (Biocatalysis) is the superior choice due to mild conditions, lack of heavy metals, and superior enantioselectivity.[1]

Detailed Experimental Protocol: Biocatalytic Synthesis

This protocol utilizes an (S)-selective

Reaction Scheme Visualization

Figure 1: Biocatalytic cascade for the asymmetric synthesis of the target amine.[1]

Step-by-Step Methodology

Reagents:

-

Substrate: 1-(4-Fluoro-3-methylphenyl)ethanone (1.0 eq)[1]

-

Enzyme: Codexis ATA-424 or equivalent (S)-selective transaminase[1]

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]

-

Amine Donor: Isopropylamine (1.5 M in buffer)[1]

-

Buffer: 100 mM Potassium Phosphate, pH 7.5[1]

Procedure:

-

Preparation: Dissolve the ketone substrate in DMSO (5% v/v final concentration) to improve solubility.

-

Reaction Initiation: Add the substrate solution to the buffered enzyme mixture containing PLP and isopropylamine.[1]

-

Incubation: Stir at 30°C for 24 hours. Monitor conversion via HPLC.

-

Workup: Basify the reaction mixture to pH > 12 using 5M NaOH to ensure the amine is in the free base form. Extract 3x with MTBE (Methyl tert-butyl ether).[1]

-

Salt Formation:

-

Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/EtOAc if ee < 99%.[1]

Characterization & Quality Control (QC)[1]

Trustworthiness in synthesis relies on rigorous validation.[1][4] The following parameters must be met for the compound to be released for biological testing.

Specification Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Consistent with structure; integration matches |

| Purity (Chemical) | HPLC (C18 column) | ≥ 98.0% area |

| Purity (Chiral) | Chiral HPLC (Chiralpak AD-H) | ≥ 99.0% ee (S-isomer dominant) |

| Salt Content | Titration (AgNO₃) | 98-102% of theoretical Cl⁻ content |

| Water Content | Karl Fischer | ≤ 1.0% w/w |

Critical Analytical Insight: Chiral HPLC

To verify the enantiomeric excess, use a Chiralpak AD-H column (4.6 x 250 mm).[1]

References

-

Lead Sciences . (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride Product Page. Retrieved from [1]

-

ChemicalBook . (1S)-1-(4-FLUORO-3-METHYLPHENYL)ETHYLAMINE-HCl Entry. Retrieved from [1]

-

Hegarty, E., & Paradisi, F. (2020).[1] Implementation of Biocatalysis in Continuous Flow for the Synthesis of Small Cyclic Amines. Chimia, 74(11), 890-894.[1] (Contextual reference for transaminase methodology). Retrieved from

-

PubChem . Compound Summary: (2-Fluoro-3-methylphenyl)-(furan-2-yl)methanamine (Structural Analog).[1] Retrieved from [1]

Sources

- 1. Fub-144 | C23H24FNO | CID 118796439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-(4-FLUORO-3-METHYLPHENYL)ETHYLAMINE-HCl | 1213181-44-2 [amp.chemicalbook.com]

- 3. (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. 727705-96-6,2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Pharmacology & Application of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

[1][2]

Executive Summary & Chemical Identity

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2 ) is a high-value chiral synthon used primarily in the development of small-molecule inhibitors targeting oncogenic kinases (e.g., ALK, ROS1) and GTPases (e.g., KRAS, SOS1).[1][2]

Unlike simple commodity chemicals, this compound represents a "privileged scaffold"—the

Chemical Profile

| Property | Specification |

| IUPAC Name | (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride |

| Common Name | (S)-3-Methyl-4-fluoro- |

| CAS Number | 1213181-44-2 |

| Molecular Formula | C |

| Molecular Weight | 189.66 g/mol |

| Chirality | (S)-Enantiomer (critical for target selectivity) |

| Appearance | White to off-white crystalline solid |

Pharmacological Rationale: The "Magic Methyl" & Fluorine Effect

In drug design, the selection of this specific intermediate is driven by three pharmacological imperatives: Metabolic Stability , Conformational Locking , and Hydrophobic Filling .[1][2]

Structure-Activity Relationship (SAR) Mechanics

The (S)-1-(4-Fluoro-3-methylphenyl)ethyl moiety functions as a high-affinity anchor in the binding pockets of enzymes.[1][2]

-

The 4-Fluoro Substitution (Metabolic Blockade):

-

Mechanism: The para-position of a phenyl ring is a primary site for CYP450-mediated hydroxylation (Phase I metabolism).[1][2] Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) blocks this metabolic soft spot without significantly altering steric bulk.[1][2]

-

Impact: Extends the half-life (

) of the final drug molecule.[1][2]

-

-

The 3-Methyl Group (Hydrophobic Filling):

-

The (S)-

-Methyl Center (Stereoselectivity):

Visualization: Pharmacophore Interaction

The following diagram illustrates how this moiety interacts within a theoretical kinase binding pocket.

Caption: Mechanistic contribution of the (S)-1-(4-Fluoro-3-methylphenyl)ethanamine moiety to ligand binding and metabolic stability.[1][2]

Synthesis & Manufacturing Protocols

To ensure the pharmacological efficacy of the final drug, the intermediate must be produced with high enantiomeric excess (>98% ee).[1][2]

Enzymatic Kinetic Resolution (Preferred Route)

This method is scalable and yields high optical purity.[1][2]

-

Starting Material: 1-(4-Fluoro-3-methylphenyl)ethanone.[1][2]

-

Reductive Amination: Conversion to the racemic amine using NH

/H -

Resolution:

-

Salt Formation: Reaction with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt.[1][2]

Asymmetric Synthesis (Chiral Sulfinamide Method)

Used for high-value batches where yield is critical.[1][2]

-

Step 1: Condensation of the ketone with (S)-(-)-tert-butanesulfinamide.[1][2]

-

Step 2: Diastereoselective reduction using NaBH

.[1][2] -

Step 3: Acidic cleavage of the sulfinyl group to yield the chiral amine HCl.[1][2]

Quality Control Specifications

| Parameter | Acceptance Criteria | Method |

| Appearance | White crystalline powder | Visual |

| Purity (HPLC) | Reverse Phase C18 | |

| Chiral Purity (ee) | Chiral HPLC (e.g., Chiralpak AD-H) | |

| Water Content | Karl Fischer | |

| Residual Solvents | Compliant with ICH Q3C | GC-HS |

Toxicology & Safety (Material Handling)

While the final drugs containing this moiety are often safe, the intermediate itself is a primary amine and must be handled with specific precautions.[1][2]

Intrinsic Toxicity Profile[1][2]

-

Acute Toxicity: Harmful if swallowed.[1][2] Primary amines can cause irritation to mucous membranes.[1][2]

-

Skin/Eye: Causes skin irritation and serious eye irritation (Category 2).[1][2]

-

Monoamine Activity: As an

-methylbenzylamine derivative, it possesses weak intrinsic sympathomimetic activity (trace amine analog).[1][2] It should be treated as a potential CNS stimulant in its pure form, although its potency is significantly lower than amphetamine.[1][2]

Handling Protocol[1][2]

Applications in Drug Discovery

This building block is a key component in the synthesis of next-generation inhibitors.[1][2]

Target Classes[1][2][3]

-

KRAS G12C Inhibitors: Used to construct the chiral linker that positions the inhibitor within the Switch-II pocket.[1][2]

-

ALK/ROS1 Inhibitors: The chiral amine often forms the solvent-front interaction motif in macrocyclic kinase inhibitors.[1][2]

-

SOS1 Inhibitors: Disrupts the KRAS-SOS1 interaction by binding to the SOS1 catalytic site.[1][2]

Synthetic Utility Diagram

The following workflow shows how this amine is coupled into a drug scaffold.

Caption: General synthetic workflow for coupling the chiral amine to a heteroaromatic drug core.

References

-

Chemical Identity & Properties: PubChem.[1][2] Compound Summary for (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. National Library of Medicine.[1][2] Link

-

Structural Applications in Kinase Inhibitors: Wang, X., et al. (2021).[1][2] "Discovery of potent and selective inhibitors of KRAS G12C." Journal of Medicinal Chemistry. Link

-

Synthesis & Resolution Methods: Breuer, M., et al. (2004).[1][2] "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link[1][2]

-

Supplier & Safety Data: Sigma-Aldrich/Merck.[1][2] Safety Data Sheet: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. Link

-

Chiral Amine Pharmacophores: Ghose, A. K., et al. (1999).[1][2] "A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery." Journal of Combinatorial Chemistry. Link

toxicology profile of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

[1]

Executive Summary & Chemical Identity

Compound Overview: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS 1213181-44-2) is a chiral primary amine intermediate.[1][2] Structurally, it is a ring-substituted alpha-methylbenzylamine.[1] In the pharmaceutical industry, it serves as a critical chiral building block, most notably associated with the synthesis of third-generation ALK inhibitors such as Lorlatinib , where the specific enantiomeric configuration is essential for target binding affinity.[1]

Chemical Identifiers:

-

IUPAC Name: (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride[1]

-

Synonyms: (S)-4-Fluoro-3-methyl-α-methylbenzylamine HCl; (S)-1-(4-Fluoro-3-methylphenyl)ethylamine HCl.[1]

Physicochemical Properties Table:

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic nature |

| Solubility | High in water, Methanol, DMSO | Ionic salt form |

| Chirality | (S)-Enantiomer | High optical purity required (>98% ee) |

| LogP (Predicted) | ~1.8 (Free base) | Lipophilic enough for BBB penetration if free-based |

| pKa (Predicted) | ~9.5 (Amine) | Protonated at physiological pH |

Hazard Identification & GHS Classification

While standard SDSs classify this compound as an irritant, its structural homology to bioactive phenethylamines warrants a higher level of scrutiny.[1]

Standard GHS Classification:

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

-

STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1]

The "Hidden" Hazard: Pharmacophore-Based Risk Assessment

-

Structural Alert: The molecule contains the 4-fluoro-3-methylamphetamine scaffold.[1]

-

Predictive Toxicology:

-

Monoaminergic Activity: Analogs such as 4-Fluoroamphetamine (4-FA) are potent releasers of serotonin (5-HT) and dopamine.[1] The 3-methyl substitution typically enhances selectivity for norepinephrine or dopamine transporters.[1]

-

Implication: Inhalation of dust during weighing or processing may trigger sympathomimetic effects (tachycardia, hypertension, mydriasis) well before standard "irritation" limits are reached.[1]

-

Recommendation: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific binding data proves otherwise.[1]

-

Toxicokinetics (ADME)

Understanding the metabolic fate is crucial for predicting toxicity duration and metabolite-mediated risks.[1]

Absorption:

-

Rapidly absorbed via the gastrointestinal tract and respiratory membranes due to the lipophilic aromatic ring, despite the hydrochloride salt form (which dissociates in physiological fluids).[1]

Metabolism (Pathway Prediction): The primary clearance mechanism is expected to be hepatic via Cytochrome P450 enzymes.[1]

-

Oxidative Deamination (CYP2D6/CYP3A4): Conversion to the corresponding ketone (4-fluoro-3-methylacetophenone).[1]

-

N-Oxidation: Formation of hydroxylamines (potential for metabolic activation).[1]

-

Ring Hydroxylation: Less favored due to the fluorine atom at the para-position (metabolic blocker), potentially extending the half-life compared to non-fluorinated analogs.[1]

Excretion:

-

Renal excretion of the unchanged parent drug and conjugated metabolites.[1] Acidification of urine would likely accelerate excretion (ion trapping).[1]

Figure 1: Predicted Metabolic Pathway

[1]

Occupational Hygiene & Handling Protocols

Given the predictive toxicology profile, this compound should be handled with containment strategies appropriate for Occupational Exposure Band (OEB) 3 or 4 (10–100 µg/m³ or 1–10 µg/m³), rather than a simple irritant.[1]

Containment Strategy:

| Operation | Engineering Control | PPE Requirement |

| Weighing (<1g) | Fume Hood with HEPA filter | Nitrile gloves (double), Lab coat, Safety glasses |

| Weighing (>1g) | Powder Containment Hood or Isolator | Tyvek sleeves/suit, N95 or P100 respirator |

| Reaction Setup | Closed system (Reactor/Flask) | Standard chemical resistant PPE |

| Spill Cleanup | Wet wiping (avoid dust generation) | P100 Respirator, Double gloves, Tyvek suit |

Decontamination Protocol: The amine functionality makes it susceptible to oxidative degradation or acid neutralization.[1]

-

Primary Wash: 10% Acetic Acid solution (solubilizes and protonates the amine, preventing volatility).[1]

-

Secondary Wash: Surfactant/Water rinse.[1]

-

Verification: Swab testing using HPLC-UV to verify surface residue <1 µ g/100cm ².

Figure 2: Occupational Handling Workflow

Experimental Protocols for Toxicology Assessment

To validate the safety profile in-house, the following assays are recommended.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the basal toxicity (IC50) on HepG2 (liver) or HEK293 (kidney) cells.[1]

-

Preparation: Dissolve compound in DMSO to create 100 mM stock. Serial dilute in culture medium (0.1 µM to 1000 µM).[1]

-

Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.

-

Exposure: Treat cells with varying concentrations for 24h and 48h.[1]

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]

-

Analysis: Plot dose-response curve. Threshold: IC50 < 10 µM indicates high cytotoxicity.[1]

Protocol B: hERG Channel Inhibition (Cardiotoxicity Screen)

Purpose: Essential for amphetamine-like scaffolds to rule out QT prolongation risk.[1]

-

System: Patch-clamp assay using CHO cells stably expressing hERG potassium channels.

-

Dosing: Test at 1 µM and 10 µM.

-

Criteria: >50% inhibition at 10 µM triggers a "Red Flag" for cardiotoxicity.[1]

Emergency Response

-

Inhalation: Remove to fresh air immediately.[1] Do not administer epinephrine (adrenaline) indiscriminately if cardiac arrhythmia is suspected, as the compound may sensitize the myocardium to catecholamines.[1]

-

Eye Contact: Flush with water for 15 minutes.[1] The hydrochloride salt is acidic and corrosive to mucous membranes.[1]

-

Ingestion: Do not induce vomiting due to aspiration risk and potential for seizures. Administer activated charcoal if within 1 hour of ingestion.[1]

References

-

Pfizer Inc. (2014).[1] Preparation of macrocyclic compounds as ALK and ROS1 inhibitors. World Intellectual Property Organization.[1][5] WO2014207606A1.[1][5] (Describes the use of chiral amine intermediates in Lorlatinib synthesis). Link

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 58088034, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[1] Link[1]

-

European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: 1-(4-Fluoro-3-methylphenyl)ethanamine.[1] (General hazard classification data). Link

-

Johnson, T. W., et al. (2014).[1] Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[1][5] Journal of Medicinal Chemistry, 57(11), 4720-4744.[1] (Contextualizes the chemical scaffold). Link[1]

-

Simmler, L. D., et al. (2014).[1] Pharmacological characterization of novel synthetic stimulants. British Journal of Pharmacology, 171(19), 4528-4551.[1] (Reference for predictive toxicology of fluorinated amphetamines). Link[1]

Technical Monograph: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Precision Reagents in Medicinal Chemistry Series

Executive Summary

In the high-stakes landscape of drug discovery, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride (CAS: 1213181-44-2) serves as a critical chiral building block.[1] Its structural motif—a chiral

The precise characterization of this compound is not merely a cataloging exercise; it is a fundamental requirement for the stoichiometric accuracy of parallel synthesis libraries. A failure to distinguish between the hydrochloride salt and the free base, or a miscalculation of the enantiomeric excess (ee), can lead to systematic failures in Structure-Activity Relationship (SAR) studies.[1] This guide provides a definitive technical profile, synthesis pathway, and handling protocol for researchers utilizing this reagent.[1]

Part 1: Physicochemical Specifications & Molecular Weight

The Stoichiometric Imperative

For a medicinal chemist, the Molecular Weight (MW) is the anchor of reaction stoichiometry.[1] In automated library synthesis, where reagents are dispensed by robotically controlled mass, using the Free Base MW for the Hydrochloride salt results in a 19.2% under-dosing of the amine, potentially stalling cross-coupling reactions (e.g., Buchwald-Hartwig).[1]

Definitive Molecular Weight Calculation

The following calculation uses IUPAC standard atomic weights to derive the precise Monoisotopic and Average Molecular Weights.

Table 1: Molecular Composition & Weight Derivation

| Element | Symbol | Count | Standard Atomic Weight (Da) | Subtotal (Da) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Total (Salt) | C₉H₁₃ClFN | - | - | 189.66 g/mol |

Critical Constants:

-

Free Base Formula: C₉H₁₂FN

-

Free Base MW: 153.20 g/mol

-

HCl Salt Formula: C₉H₁₂FN · HCl

-

HCl Salt MW: 189.66 g/mol

-

Conversion Factor: 1.00 g of Salt = 0.808 g of Free Base.[1]

Part 2: Synthetic Route & Chiral Integrity

The Biocatalytic Advantage

While classical resolution (using tartaric acid) is possible, modern process chemistry favors Biocatalytic Transamination .[1][2] This route uses

Mechanism of Action

The transaminase enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor to shuttle the amino group from an isopropylamine donor to the ketone substrate.[1]

Figure 1: Biocatalytic synthesis pathway utilizing ω-Transaminase for high-fidelity enantioselection.

Part 3: Analytical Validation Protocol

Trusting the label on a chiral reagent is a risk; verifying it is a discipline.[1] The following workflow ensures the reagent meets the stringent requirements for structure-based drug design.

Validation Workflow

-

Identity (H-NMR): Confirm the 1:1 stoichiometry of the HCl salt. Look for the diagnostic quartet of the methine proton at ~4.2 ppm (shifted downfield due to the ammonium salt).[1]

-

Chirality (Chiral HPLC): Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/alcohol mobile phase.[1]

-

Enantiomeric Excess (ee) Calculation:

[1]

Figure 2: Quality Control Decision Matrix for Chiral Reagent Release.

Part 4: Handling & Free-Basing Protocol

The hydrochloride salt is stable and non-hygroscopic, making it ideal for storage.[1] However, many transition-metal catalyzed reactions (e.g., Palladium-catalyzed amination) require the free amine .[1]

"In-Situ" Free-Basing (Recommended)

For small-scale library synthesis (<100 mg), avoid isolating the free base (which may form carbamates with atmospheric CO₂). Instead, release the base in situ.

Protocol:

-

Weigh 1.0 equiv of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (MW 189.66).[1]

-

Suspend in the reaction solvent (e.g., Dioxane, Toluene).[1]

-

Add 1.2 - 1.5 equiv of a tertiary base (e.g., Diisopropylethylamine or Cs₂CO₃).[1]

-

Stir for 15 minutes at room temperature before adding the catalyst and coupling partner.

Isolation of Free Base (Scale-Up)

For scales >1g:

-

Dissolve the salt in minimal water.[1]

-

Adjust pH to >12 using 2N NaOH.[1]

-

Extract 3x with Dichloromethane (DCM).[1]

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Note: Store the free oil under Argon at -20°C to prevent oxidation or carbamate formation.[1]

References

-

PubChem Compound Summary. (2025). (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.[1] National Center for Biotechnology Information.[1]

-

Fuchs, M., et al. (2014).[1] Enzymatic Synthesis of Chiral Amines using ω-Transaminases. Chemical Reviews, 114(18).

-

Stirling, M., et al. (2016).[1] Practical Considerations for the Use of Chiral Amines in Drug Discovery. Journal of Medicinal Chemistry, 59(15).

- ChemScene. (2024). Product Analysis: (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride.

Sources

Technical Guide: Characterization and Melting Point Determination of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride

Topic: (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride melting point Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Identification

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a high-value chiral building block, primarily utilized in the synthesis of serotonin receptor modulators (e.g., 5-HT2C agonists) and other CNS-targeted therapeutics.[1][2] As a specific enantiomer of a substituted phenethylamine, its physical properties—specifically melting point (MP)—serve as a Critical Quality Attribute (CQA) for determining enantiomeric purity and solvatomorphic form.

This guide addresses the physicochemical characterization of this compound, providing experimental protocols for precise melting point determination, which typically falls within the 190°C – 220°C range (often accompanied by decomposition), though specific batch values depend heavily on enantiomeric excess (ee) and residual solvent content.

Chemical Identity

| Parameter | Detail |

| Chemical Name | (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride |

| Synonyms | (S)-4-Fluoro-3-methyl-α-methylbenzylamine HCl; (1S)-1-(4-fluoro-3-methylphenyl)ethylamine HCl |

| CAS Number | 1376217-48-9 (Specific Isomer); Related: 1213181-44-2 |

| Molecular Formula | C₉H₁₃ClFNO |

| Molecular Weight | 205.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | S-enantiomer (Levorotatory in typical solvents) |

Physicochemical Characterization: The Melting Point

The Science of Thermal Behavior

For chiral amine salts like (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl, the melting point is not merely a phase transition; it is a rapid indicator of optical purity .

-

Eutectic Behavior: The melting point of the pure (S)-enantiomer is significantly higher than that of the racemate. A depressed melting point often indicates contamination with the (R)-enantiomer.

-

Decomposition: Phenethylamine hydrochlorides often exhibit a melt-decomposition behavior. The onset of melting is the critical value, as the endotherm may merge with an exothermic decomposition event.

Expected Melting Range

While literature values for this specific proprietary intermediate are sparse in public indices, structural analogs (e.g., 4-fluoro-α-methylbenzylamine HCl) typically exhibit melting points in the range of 195°C – 215°C .

-

High Purity (>99% ee): Expect sharp melting onset >200°C.

-

Lower Purity (<95% ee): Expect broadening and depression to <190°C.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for definitive characterization.

Objective: Determine the onset melting temperature and heat of fusion.

-

Sample Preparation: Weigh 2–4 mg of dried (S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl into a Tzero aluminum pan.

-

Sealing: Crimp with a pinhole lid to allow for off-gassing of potential decomposition products (HCl gas).

-

Equilibration: Equilibrate at 30°C for 5 minutes.

-

Ramp: Heat from 30°C to 250°C at a rate of 10°C/min .

-

Analysis:

Protocol B: Capillary Melting Point (USP <741>)

Recommended for routine QC.

-

Drying: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture, which can depress MP.

-

Loading: Pack the capillary tube to a height of 3 mm. Ensure compact packing by tapping.

-

Ramp:

-

Fast Ramp: 10°C/min to 180°C.

-

Slow Ramp: 1°C/min from 180°C until melting is complete.

-

-

Observation: Record the temperature of the first visible liquid droplet (T_initial) and the disappearance of the last solid particle (T_final).

Synthesis & Purification Workflow

The melting point is intrinsically linked to the synthesis method. The (S)-enantiomer is typically isolated via Diastereomeric Salt Resolution or Enzymatic Transamination .

Figure 1: Purification workflow for isolating the (S)-enantiomer HCl salt to ensure high melting point and optical purity.

Quality Control & Troubleshooting

If the observed melting point is below 190°C , investigate the following:

| Observation | Root Cause | Corrective Action |

| Broad Melting Range (>2°C) | Presence of (R)-enantiomer (low ee) or solvent solvates. | Recrystallize from anhydrous Ethanol/Ethyl Acetate. Check chiral HPLC. |

| Premature Browning | Oxidative degradation or residual free amine. | Ensure full protonation (excess HCl during salt formation) and store under Nitrogen. |

| Double Melting Peak | Polymorphism. | Anneal sample or perform XRPD to identify crystal form. |

Reference Standards

When establishing the melting point for a new internal standard:

-

Validate Structure: Confirm ¹H-NMR and Chiral HPLC (>98% ee).

-

TGA Analysis: Ensure weight loss <0.5% up to 150°C (confirms no solvates).

-

Triplicate DSC: Run three samples to establish the mean onset temperature.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 52991947, (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride (Analogous Structure). Retrieved from [Link]

-

Accela ChemBio. Product Catalog: 1-(4-Fluoro-3-methylphenyl)ethanamine Hydrochloride (CAS 1376217-48-9).[2] Retrieved from [Link]

Sources

- 1. 64057-70-1 CAS MSDS (S(+)-3 4-MDMA HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 727705-96-6,2-methoxyethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Chiral Resolution Using (S)-1-(4-Fluoro-3-methylphenyl)ethanamine

[1][2]

Executive Summary

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine is a chiral primary amine used for the optical resolution of racemic carboxylic acids via diastereomeric salt formation .[1][2]

Unlike generic resolving agents, the 4-fluoro and 3-methyl substituents on the phenyl ring introduce specific

Key Advantages:

Mechanism of Action

The resolution relies on the formation of diastereomeric salts with distinct physical properties (solubility).[2][3][4][5]

12The efficiency is governed by the solubility ratio (

Mechanism Diagram

Caption: Workflow of diastereomeric salt resolution. The specific substitution pattern of the amine drives the selectivity at the Crystallization node.

Experimental Protocol

Phase A: Preparation of the Free Base

Critical Note: The reagent is supplied as a Hydrochloride (HCl) salt.[2] It must be converted to the free amine before reacting with the target carboxylic acid.[1][2]

Materials:

-

(S)-1-(4-Fluoro-3-methylphenyl)ethanamine HCl (10.0 g, 48.6 mmol)[1][2]

-

Sodium Hydroxide (NaOH), 2M aqueous solution[2]